Halogen-Bonding Geometry in PDE2A Inhibition
In a co-crystal structure with human PDE2A (PDB ID: 5TZW, resolution 1.59 Å), the 3,4-difluorophenyl carbonyl piperidine motif forms a halogen bond between the 4-position fluorine atom and the backbone carbonyl oxygen of Tyr827 in the PDE2A active site [1]. This interaction was critical for the enhanced potency of compound 27 (DNS-8254) relative to earlier analogs lacking this fluorine substitution pattern. By contrast, the 3-bromo-4-fluorophenyl analog (PDB ID: 5TZA) showed altered binding geometry due to the larger bromine van der Waals radius (1.85 Å for Br vs. 1.47 Å for F), while the 2,4-difluorophenyl isomer cannot engage Tyr827 in the same geometry because the fluorine at position 2 is oriented away from the Tyr827 carbonyl oxygen [1]. The 4-fluorine atom of the 3,4-difluorophenyl group acts as a halogen-bond donor (C–F···O=C distance ~2.9 Å), an interaction not achievable with non-fluorinated phenyl or mono-fluorinated analogs [2].
| Evidence Dimension | Halogen-bond donor capacity and binding geometry in PDE2A active site |
|---|---|
| Target Compound Data | 3,4-Difluorophenyl: C4–F···O=C(Tyr827) halogen bond distance ~2.9 Å; contributes to PDE2A IC50 of lead compound 27 (DNS-8254) |
| Comparator Or Baseline | 3-Bromo-4-fluorophenyl analog (PDB 5TZA): altered binding geometry due to larger Br atom; 2,4-Difluorophenyl isomer: 2-F oriented away from Tyr827, cannot form equivalent halogen bond; Non-fluorinated phenyl: no halogen-bond donor capacity. |
| Quantified Difference | Halogen bond formation is geometrically exclusive to 3,4-difluoro and select 3-halo-4-fluoro patterns; 2,4-difluoro regioisomer cannot engage Tyr827 via halogen bonding [1]. |
| Conditions | X-ray crystallography of human PDE2A catalytic domain co-crystallized with inhibitors; resolution 1.59 Å (5TZW); PDB deposition 2016-11-22, released 2017-02-22 |
Why This Matters
The 3,4-difluorophenyl motif provides a geometrically unique halogen-bonding interaction that directly enhances PDE2A inhibitory potency, making this building block essential for structure-guided optimization of PDE2A-targeted therapeutics for memory disorders.
- [1] Gomez, L.; Massari, M.E.; Vickers, T.; Freestone, G.; Vernier, W.; Ly, K.; Xu, R.; McCarrick, M.; Marrone, T.; Metz, M.; Yan, Y.G.; Yoder, Z.W.; Lemus, R.; Broadbent, N.J.; Barido, R.; Warren, N.; Schmelzer, K.; Neul, D.; Lee, D.; Andersen, C.B.; Sebring, K.; Aertgeerts, K.; Zhou, X.; Tabatabaei, A.; Peters, M.; Breitenbucher, J.G. Design and Synthesis of Novel and Selective Phosphodiesterase 2 (PDE2a) Inhibitors for the Treatment of Memory Disorders. J. Med. Chem. 2017, 60, 2037-2051. PMID: 28165743. View Source
- [2] RCSB Protein Data Bank. 5TZW: Crystal Structure of Human Phosphodiesterase 2A in Complex with 1-[(3,4-difluorophenyl)carbonyl]-3,3-difluoro-5-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidine. Deposited 2016-11-22, Released 2017-02-22. Resolution 1.59 Å. View Source
